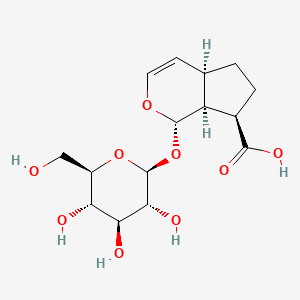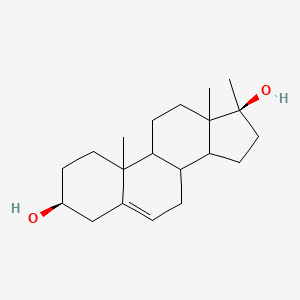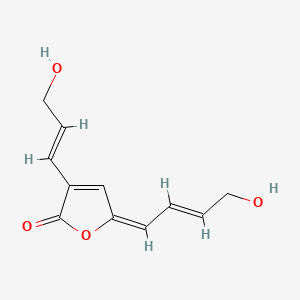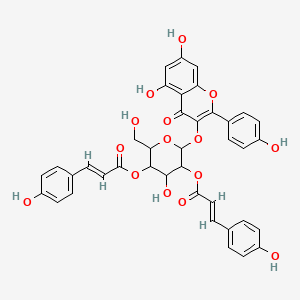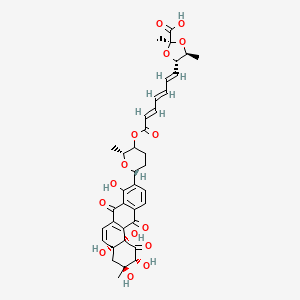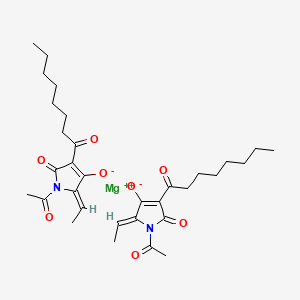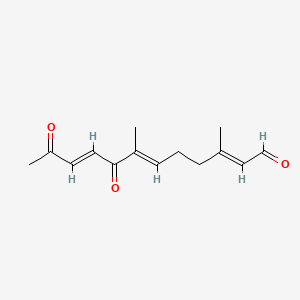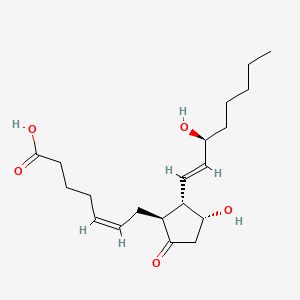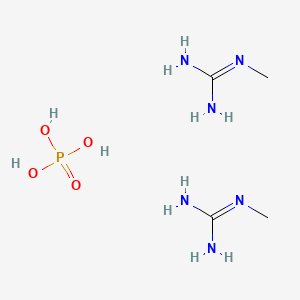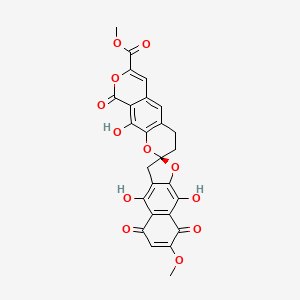
γ-红霉素
描述
Gamma-Rubromycin (GR) is a natural product isolated from the bacterium Rubrobacter xylanophilus. It is an antibiotic that has been used to treat a variety of bacterial infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus. GR has been studied extensively in the laboratory, and it has been found to have a number of beneficial effects.
科学研究应用
抑制HIV-1逆转录酶
γ-红霉素已被确认为HIV-1逆转录酶的有效抑制剂,这是HIV复制过程中的关键酶。研究表明,β-和γ-红霉素均能比细胞DNA聚合酶更有效地选择性地抑制这种病毒酶。尽管它们具有潜力,但有效抑制HIV-1所需的浓度接近于对未感染的人类细胞的毒性水平,限制了它们直接抗病毒应用。然而,这些发现支持了特定含有醌官能团的分子可以选择性地抑制病毒聚合酶而不影响细胞聚合酶的观点。这项研究表明,红霉素可能作为开发更强效和选择性抗病毒聚合酶活性的先导结构(Goldman et al., 1990)。
抑制人类端粒酶
γ-红霉素也是人类端粒酶的强效抑制剂,这是细胞老化和癌细胞不朽性中至关重要的酶。研究表明,γ-红霉素及其类似物,具有独特的螺环酮系统,表现出强效的端粒酶抑制作用。这一发现具有重要意义,因为抑制端粒酶可能潜在地限制癌细胞的不受控制生长。γ-红霉素的抑制机制似乎是与端粒酶底物引物竞争性的。这些发现表明,γ-红霉素及相关化合物可能为开发针对人类端粒酶的新型抗癌药物提供基础(Ueno et al., 2000)。
螺环酮在多酮生物合成中的药效团
γ-红霉素中的螺环酮基团是一个重要的药效团,特别是在抑制HIV逆转录酶和人类端粒酶方面。对红霉素,包括γ-红霉素的生物合成的研究揭示了一个涉及多个碳-碳键断裂的复杂过程。这个过程导致了一种独特的螺环酮结构,对于化合物的生物活性至关重要。这些生物合成研究的发现对于理解自然如何组装复杂分子以及可能为设计具有改进生物活性的新药效团提供信息(Yunt et al., 2009)。
合成和结构研究
为了更好地理解γ-红霉素复杂的分子结构,已经探索了合成其芳香螺环酮骨架的努力。合成涉及创新策略,如Sonogashira-乙炔偶联。这些研究对于开发生产γ-红霉素及其衍生物的新方法至关重要,可能导致对HIV和癌症等疾病更有效和更易获得的治疗(Tsang et al., 2003)。
作用机制
Target of Action
Gamma-Rubromycin primarily targets HIV-1 reverse transcriptase and human telomerase . HIV-1 reverse transcriptase is an enzyme that plays a crucial role in the replication of the HIV-1 virus, while human telomerase is an enzyme that adds DNA sequence repeats to the ends of DNA strands in the telomere regions, which are involved in aging and cancer .
Mode of Action
Gamma-Rubromycin acts as a selective, reversible inhibitor of HIV-1 reverse transcriptase . It shows equipotent template:primer competitive, TTP non-competitive RT inhibition .
In addition, gamma-Rubromycin also acts as a telomerase inhibitor . It exerts its action primarily through the intercalation into DNA , where it inserts itself between the base pairs of the DNA helix . This insertion disrupts the normal double helix structure, which can inhibit the transcriptional processes by preventing RNA polymerase from effectively copying the DNA into RNA .
Biochemical Pathways
Gamma-Rubromycin affects the HIV-1 replication pathway and the telomerase pathway . By inhibiting the HIV-1 reverse transcriptase, it prevents the replication of the HIV-1 virus. By inhibiting the human telomerase, it can potentially affect the length of telomeres, which has implications in aging and cancer .
Pharmacokinetics
It is known that the compound is derived from streptomyces sp, and it has a molecular weight of 5224 Da . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The inhibition of HIV-1 reverse transcriptase by gamma-Rubromycin can potentially lead to a decrease in the replication of the HIV-1 virus . The inhibition of human telomerase can potentially lead to changes in the length of telomeres, which can have implications in aging and cancer .
Action Environment
The action of gamma-Rubromycin can be influenced by environmental factors such as nutrient and precursor (i.e., acetyl-CoA) availability . For example, a lack of acetyl-CoA, indicative of a phase of starvation, may prompt a rapid halt of rubromycin biosynthesis and thereby prevent stagnation or even cell death from nutrient depletion . In contrast, during high-nutrient conditions, the biosynthesis of rubromycin may be upregulated .
生化分析
Biochemical Properties
Gamma-Rubromycin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit potent activity against Staphylococcus aureus and Bacillus subtilis . The compound interacts with various biomolecules, including enzymes involved in DNA replication and repair, thereby inhibiting their function and leading to cell death. Gamma-Rubromycin’s quinone structure allows it to participate in redox reactions, further contributing to its antimicrobial activity.
Cellular Effects
Gamma-Rubromycin exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, gamma-Rubromycin has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, it can inhibit the growth of bacterial cells by interfering with their cell wall synthesis and protein production.
Molecular Mechanism
The molecular mechanism of gamma-Rubromycin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Gamma-Rubromycin binds to DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and repair . This binding leads to the formation of DNA double-strand breaks, ultimately resulting in cell death. Furthermore, gamma-Rubromycin can generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gamma-Rubromycin change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that gamma-Rubromycin remains stable under specific conditions but can degrade when exposed to light and oxygen . Long-term exposure to gamma-Rubromycin in in vitro and in vivo studies has demonstrated sustained antimicrobial and anticancer activity, although the compound’s efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of gamma-Rubromycin vary with different dosages in animal models. At low doses, gamma-Rubromycin exhibits potent antimicrobial and anticancer activity without significant toxicity . At high doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum concentration of gamma-Rubromycin is required to achieve therapeutic benefits, while exceeding this threshold can lead to toxic effects.
Metabolic Pathways
Gamma-Rubromycin is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active metabolites that contribute to gamma-Rubromycin’s antimicrobial and anticancer properties. Additionally, gamma-Rubromycin can affect metabolic flux and alter metabolite levels, further influencing cellular function.
Transport and Distribution
Gamma-Rubromycin is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Gamma-Rubromycin’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets. Transporters, such as ATP-binding cassette (ABC) transporters, play a role in the efflux of gamma-Rubromycin from cells, affecting its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of gamma-Rubromycin is crucial for its activity and function. The compound can localize to specific compartments or organelles within cells, such as the nucleus and mitochondria . Targeting signals and post-translational modifications direct gamma-Rubromycin to these locations, where it can interact with its molecular targets. For example, gamma-Rubromycin’s localization to the nucleus allows it to bind to DNA and inhibit topoisomerase II, while its presence in mitochondria can lead to the generation of reactive oxygen species and induction of apoptosis.
属性
IUPAC Name |
methyl (2S)-4',9',10-trihydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O12/c1-34-13-7-12(27)16-17(19(13)29)21(31)23-11(18(16)28)8-26(38-23)4-3-9-5-10-6-14(24(32)35-2)36-25(33)15(10)20(30)22(9)37-26/h5-7,28,30-31H,3-4,8H2,1-2H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLKRRFSZZUFKT-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)CC4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)C[C@@]4(O3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181716 | |
| Record name | gamma-Rubromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27267-71-6 | |
| Record name | Methyl (2S)-4,5′,8′,9-tetrahydro-4′,9′,10-trihydroxy-7′-methoxy-5′,8′,9-trioxospiro[benzo[1,2-b:5,4-c′]dipyran-2(3H),2′(3′H)-naphtho[2,3-b]furan]-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27267-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Rubromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


